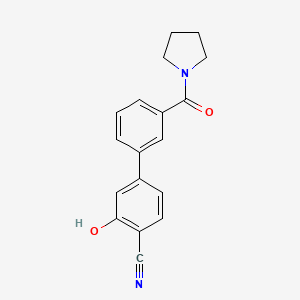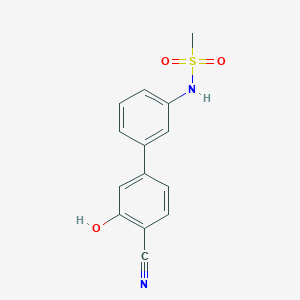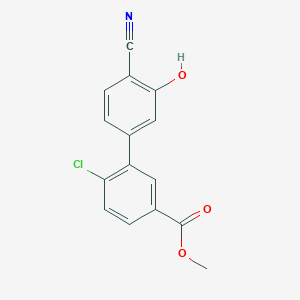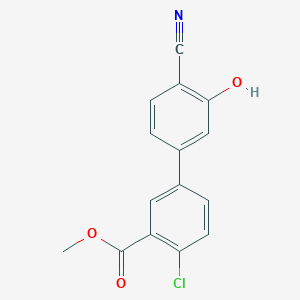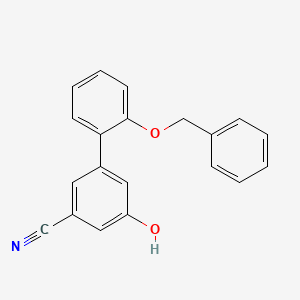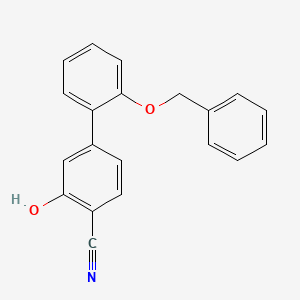
5-(2-Benzyloxyphenyl)-2-cyanophenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Benzyloxyphenyl)-2-cyanophenol, 95% (5-BPCP) is a phenolic compound with a wide range of applications in the scientific and industrial communities. It is a versatile reagent used in a variety of synthetic reactions, as well as a valuable research tool for probing the structure and function of proteins and other molecules. 5-BPCP is also used as a stabilizing agent in the production of polymers and other materials.
Aplicaciones Científicas De Investigación
5-(2-Benzyloxyphenyl)-2-cyanophenol, 95% is a useful reagent for a variety of scientific research applications. It is used to probe the structure and function of proteins and other molecules, as well as to study the interactions between proteins and other molecules. 5-(2-Benzyloxyphenyl)-2-cyanophenol, 95% is also used to study the mechanisms of drug action, as well as to develop new drugs. In addition, 5-(2-Benzyloxyphenyl)-2-cyanophenol, 95% is used in the production of polymers and other materials, and as a stabilizing agent in the production of these materials.
Mecanismo De Acción
The mechanism of action of 5-(2-Benzyloxyphenyl)-2-cyanophenol, 95% is not fully understood. However, it is believed to act as an inhibitor of enzymes involved in the metabolism of drugs and other molecules. It is also believed to act as an antioxidant, scavenging free radicals and preventing oxidative damage.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2-Benzyloxyphenyl)-2-cyanophenol, 95% are not yet fully understood. However, it is believed to act as an inhibitor of enzymes involved in the metabolism of drugs and other molecules, as well as an antioxidant. In addition, 5-(2-Benzyloxyphenyl)-2-cyanophenol, 95% has been shown to have anti-inflammatory and anti-cancer properties in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 5-(2-Benzyloxyphenyl)-2-cyanophenol, 95% in laboratory experiments is its high purity and availability. It is a versatile reagent that can be used in a variety of synthetic reactions. Additionally, it is relatively stable and can be stored for long periods of time. The main limitation of using 5-(2-Benzyloxyphenyl)-2-cyanophenol, 95% in laboratory experiments is its potential toxicity. It should be handled with care and appropriate safety measures should be taken when working with it.
Direcciones Futuras
The potential applications of 5-(2-Benzyloxyphenyl)-2-cyanophenol, 95% are still being explored. Future research could focus on the development of new drugs and therapeutic agents based on 5-(2-Benzyloxyphenyl)-2-cyanophenol, 95%. Additionally, further research could explore the biochemical and physiological effects of 5-(2-Benzyloxyphenyl)-2-cyanophenol, 95%, as well as its potential toxicity. Finally, research could also be conducted to explore the potential applications of 5-(2-Benzyloxyphenyl)-2-cyanophenol, 95% in the production of polymers and other materials.
Métodos De Síntesis
5-(2-Benzyloxyphenyl)-2-cyanophenol, 95% is synthesized via a reaction between 2-benzyloxybenzaldehyde and 2-cyanoacetophenone. This reaction is carried out in the presence of a base, such as sodium hydroxide, and a catalyst such as piperidine. The reaction is typically carried out in an organic solvent, such as diethyl ether, and yields 5-(2-Benzyloxyphenyl)-2-cyanophenol, 95% in 95% purity. The reaction can also be carried out in aqueous medium, yielding a product with a lower purity.
Propiedades
IUPAC Name |
2-hydroxy-4-(2-phenylmethoxyphenyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO2/c21-13-17-11-10-16(12-19(17)22)18-8-4-5-9-20(18)23-14-15-6-2-1-3-7-15/h1-12,22H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRMBSSZDTQZQOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C3=CC(=C(C=C3)C#N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30685001 |
Source


|
| Record name | 2'-(Benzyloxy)-3-hydroxy[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30685001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261987-49-8 |
Source


|
| Record name | 2'-(Benzyloxy)-3-hydroxy[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30685001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Cyano-5-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6377164.png)



